molecular formula C18H19N3O3S2 B14935873 methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B14935873
M. Wt: 389.5 g/mol
InChI Key: OPGIAAQYLHGYSG-UHFFFAOYSA-N
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Description

Methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a benzothiazole moiety fused with a thiazole ring.

The compound’s crystallographic characterization would likely employ programs such as SHELXL for refinement and WinGX/ORTEP for visualization, as these tools are standard for small-molecule structural analysis . The presence of sulfur atoms in both benzothiazole and thiazole rings may influence hydrogen-bonding patterns, a critical factor in crystal packing and stability .

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 2-[(2-methyl-1,3-benzothiazole-6-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O3S2/c1-9(2)7-14-15(17(23)24-4)20-18(26-14)21-16(22)11-5-6-12-13(8-11)25-10(3)19-12/h5-6,8-9H,7H2,1-4H3,(H,20,21,22)

InChI Key

OPGIAAQYLHGYSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action.

Synthesis

The compound can be synthesized through various chemical reactions involving benzothiazole derivatives and thiazole structures. The synthesis often includes steps such as acylation and cyclization to form the thiazole ring, followed by esterification to yield the final product.

Biological Activity

Research has shown that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies indicate that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against a range of bacteria and fungi.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CCandida albicans64 µg/mL

2. Cholinesterase Inhibition

Some derivatives have been reported to inhibit cholinesterase enzymes, which are crucial in neurotransmission. The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

3. Anti-inflammatory Effects

Research has indicated that similar thiazole compounds can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant for conditions like arthritis and other inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

A study involving a series of synthesized benzothiazole derivatives showed that those with higher lipophilicity exhibited enhanced antibacterial activity against Gram-positive bacteria. The study concluded that structural modifications could lead to compounds with improved efficacy.

Case Study 2: Neuroprotective Potential

In a neuroprotection study, a related compound demonstrated significant protective effects on neuronal cells exposed to oxidative stress. This suggests that this compound may also possess neuroprotective properties.

The biological activities of the compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Cholinesterase Inhibition : The compound likely binds to the active site of cholinesterase enzymes, preventing acetylcholine breakdown and enhancing cholinergic signaling.
  • Anti-inflammatory Pathways : It may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole-Thione Derivatives (e.g., (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione) Key Differences:

  • The triazole-thione derivative in forms a hexamer via N–H···O, N–H···S, and O–H···S hydrogen bonds, whereas the target compound’s benzothiazole-thiazole framework may favor S···N or C=O···H interactions due to its carbonyl and imino groups.
  • Crystallographic Metrics:
Parameter Triazole-Thione Derivative Target Compound (Hypothetical)
Average C–C Bond Length 1.54 Å ~1.52–1.56 Å (estimated)
R Factor 0.042 Dependent on SHELXL refinement
Space Group Monoclinic To be determined

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Key Differences :

  • Sulfonylureas in feature a triazine-sulfonylurea backbone , whereas the target compound lacks sulfonyl groups, instead relying on a thiazole-benzothiazole core .

The target compound’s sulfur-rich structure could theoretically act as a ligand for transition metals, though this application is speculative without experimental data .

Hydrogen-Bonding and Crystal Packing

Graph set analysis (as per ) would categorize the target compound’s intermolecular interactions. For example:

  • Benzothiazole-thiazole systems may form R₂²(8) motifs (cyclic dimers) via carbonyl-imino interactions, contrasting with the N–H···S-dominated networks in triazole-thiones .

Research Findings and Data Gaps

  • Experimental Needs :

    • Single-crystal X-ray diffraction (via SHELX or WinGX ) is essential to confirm bond lengths, angles, and hydrogen-bonding motifs.
    • Solubility and stability studies are required to assess agrochemical or pharmaceutical viability, akin to sulfonylurea herbicides .

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